molecular formula C39H34N2O5 B557035 Fmoc-D-Gln(Trt)-OH CAS No. 200623-62-7

Fmoc-D-Gln(Trt)-OH

Cat. No.: B557035
CAS No.: 200623-62-7
M. Wt: 610.7 g/mol
InChI Key: WDGICUODAOGOMO-PGUFJCEWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nα-9-Fluorenylmethoxycarbonyl-Nω-trityl-D-glutamine, commonly referred to as Fmoc-D-Gln(Trt)-OH, is a protected amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group at the N-terminal and a trityl (Trt) group at the side chain of the glutamine residue. These protective groups are crucial for preventing unwanted side reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-D-Gln(Trt)-OH typically involves the protection of the amino and carboxyl groups of D-glutamine. The process begins with the protection of the amino group using the fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate. The trityl group is then introduced to the side chain amide using trityl chloride (Trt-Cl) under acidic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-D-Gln(Trt)-OH undergoes several types of chemical reactions, including:

    Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).

    Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Cleavage Reactions: Removal of the trityl group using trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: DIC and HOBt in DMF.

    Cleavage: TFA in dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions include deprotected amino acids, peptide chains, and free trityl groups.

Scientific Research Applications

Fmoc-D-Gln(Trt)-OH is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.

    Biology: Production of peptide-based probes and inhibitors for studying biological processes.

    Medicine: Development of peptide-based therapeutics and vaccines.

    Industry: Manufacture of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of Fmoc-D-Gln(Trt)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the Trt group protects the side chain amide. These protective groups are selectively removed under specific conditions to allow for the formation of peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-D-Ala-Wang resin
  • Fmoc-D-Lys(Boc)-Wang resin
  • Fmoc-D-Ser(tBu)-Wang resin
  • Fmoc-D-Tyr(tBu)-Wang resin

Uniqueness

Fmoc-D-Gln(Trt)-OH is unique due to its dual protective groups, which provide enhanced stability and selectivity during peptide synthesis. The presence of both Fmoc and Trt groups allows for the sequential deprotection and coupling of amino acids, facilitating the synthesis of complex peptides with high precision.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(tritylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H34N2O5/c42-36(41-39(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29)25-24-35(37(43)44)40-38(45)46-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34/h1-23,34-35H,24-26H2,(H,40,45)(H,41,42)(H,43,44)/t35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGICUODAOGOMO-PGUFJCEWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647444
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200623-62-7
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Fmoc-N'-trityl-D-glutamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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